molecular formula C14H19N3OS B168826 1-Allyl-3-(4-morpholinophenyl)thiourea CAS No. 19318-84-4

1-Allyl-3-(4-morpholinophenyl)thiourea

Cat. No.: B168826
CAS No.: 19318-84-4
M. Wt: 277.39 g/mol
InChI Key: ZVPXJPKBXKWDIE-UHFFFAOYSA-N
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Description

1-Allyl-3-(4-morpholinophenyl)thiourea is an organic compound with the molecular formula C14H19N3OS and a molecular weight of 277.39 g/mol . This compound is known for its unique structure, which includes an allyl group, a morpholine ring, and a thiourea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-Allyl-3-(4-morpholinophenyl)thiourea typically involves the reaction of 4-morpholinophenyl isothiocyanate with allylamine. The reaction is carried out under mild conditions, usually at room temperature, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Allyl-3-(4-morpholinophenyl)thiourea undergoes various chemical reactions, including:

Scientific Research Applications

1-Allyl-3-(4-morpholinophenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Allyl-3-(4-morpholinophenyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds with biological molecules, affecting their function. The morpholine ring may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

1-Allyl-3-(4-morpholinophenyl)thiourea can be compared with other thiourea derivatives, such as:

Biological Activity

1-Allyl-3-(4-morpholinophenyl)thiourea (CAS No. 19318-84-4) is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a morpholine ring, which enhances its solubility and interaction with biological targets. The following sections will detail its biological activities, mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C14H19N3OS
  • Molecular Weight : 277.39 g/mol
  • Functional Groups : Thiourea, allyl group, morpholine ring

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Properties : The compound has shown efficacy against various microbial strains, suggesting potential as an antimicrobial agent. Its mechanism involves the formation of hydrogen bonds with microbial proteins, disrupting their functions.
  • Antitumor Activity : Preliminary studies indicate that this thiourea derivative may possess antitumor properties, potentially inhibiting cancer cell proliferation through modulation of signaling pathways.
  • Analgesic Effects : In comparative studies, derivatives similar to this compound have demonstrated analgesic activity superior to traditional pain relievers like diclofenac sodium .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Hydrogen Bonding : The thiourea moiety can form hydrogen bonds with proteins and nucleic acids, influencing their structural and functional dynamics.
  • Enzyme Interaction : The morpholine ring may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Synthesis

The synthesis of this compound typically involves the reaction between 4-morpholinophenyl isothiocyanate and allylamine under mild conditions:

4 Morpholinophenyl Isothiocyanate+Allylamine1 Allyl 3 4 morpholinophenyl thiourea\text{4 Morpholinophenyl Isothiocyanate}+\text{Allylamine}\rightarrow \text{1 Allyl 3 4 morpholinophenyl thiourea}

This reaction is generally performed at room temperature and purified through recrystallization.

Comparative Analysis with Similar Compounds

A comparison of this compound with other thiourea derivatives highlights its unique structural features and potential advantages:

Compound NameStructural FeaturesUnique Aspects
1-Allyl-3-phenylthioureaLacks the morpholine ringMay exhibit different biological activities
1-Allyl-3-(4-piperidinophenyl)thioureaContains a piperidine ringDifferent interaction profiles with biological targets
1-Allyl-3-(4-pyrrolidinophenyl)thioureaFeatures a pyrrolidine ringUnique chemical reactivity compared to morpholine
1-Allyl-3-(4-tertiary-butylbenzoyl)thioureaContains a tertiary butyl groupEnhanced lipophilicity and potentially different pharmacological effects

The presence of the morpholine ring in this compound distinguishes it from these similar compounds, potentially enhancing its solubility and biological interactions .

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of thiourea derivatives, including this compound. For instance:

  • A study assessed the analgesic properties of various thioureas, concluding that compounds structurally related to this compound exhibited significant pain inhibition compared to standard analgesics .
  • Molecular docking studies have indicated strong binding affinities of this compound towards specific biological receptors, suggesting its potential as a lead compound for drug development in treating microbial infections and cancer .

Properties

IUPAC Name

1-(4-morpholin-4-ylphenyl)-3-prop-2-enylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-2-7-15-14(19)16-12-3-5-13(6-4-12)17-8-10-18-11-9-17/h2-6H,1,7-11H2,(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPXJPKBXKWDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=S)NC1=CC=C(C=C1)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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